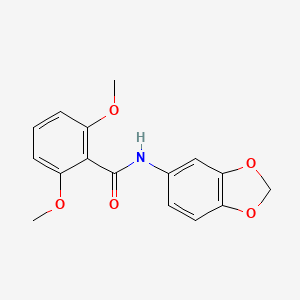

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide

Description

N-(1,3-Benzodioxol-5-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent attached to the benzamide core via an amide linkage. The compound’s structure combines a 2,6-dimethoxybenzoyl group with a 1,3-benzodioxol-5-yl amine moiety.

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H15NO5/c1-19-12-4-3-5-13(20-2)15(12)16(18)17-10-6-7-11-14(8-10)22-9-21-11/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

IMNSWLAHWWPMMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Coupling with Dimethoxybenzamide: The benzodioxole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties.

Biology: The compound is studied for its antioxidant activity.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide involves its interaction with various molecular targets:

Anticancer Activity: The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis.

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.

Key Comparative Analysis

Substituent Effects on Bioactivity Isoxaben: The isoxazolyl ring with a bulky 1-ethyl-1-methylpropyl group enhances soil persistence and herbicidal activity by targeting cellulose biosynthesis in plants . Its 2,6-dimethoxybenzamide core facilitates binding to plant-specific enzymes. this compound: The 1,3-benzodioxole group may alter metabolic stability compared to Isoxaben. Benzodioxole moieties are known for their electron-rich aromatic systems, which could influence redox properties or cytochrome P450 interactions . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The hydroxyl and tertiary alkyl groups enable coordination with transition metals, making it suitable for catalysis rather than herbicidal use .

Physicochemical Properties Melting Points: Isoxaben has a melting point of 176°C, attributed to strong intermolecular hydrogen bonding and hydrophobic interactions from its alkyl chain . The target compound’s benzodioxole group may lower the melting point due to reduced symmetry. Solubility: Isoxaben’s logP (octanol-water partition coefficient) is likely higher than the target compound due to its hydrophobic alkyl substituent, affecting soil adsorption and mobility .

Regulatory and Commercial Status Isoxaben: Widely registered as a herbicide (e.g., in Trellis® and Gallery® products) with established maximum residue limits (MRLs) in the EU and U.S. .

Synthetic Pathways Isoxaben is synthesized via multi-step reactions involving α-condensation, oxime formation, cyclization, and amidation . The target compound could hypothetically be prepared by coupling 2,6-dimethoxybenzoyl chloride with 5-amino-1,3-benzodioxole, though reaction conditions would require optimization to avoid ring-opening of the benzodioxole.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodioxole moiety and a dimethoxybenzamide group , which contribute to its chemical reactivity and biological properties. The compound's molecular formula is , and it exhibits various functional groups that enhance its interaction with biological targets.

The biological activity of this compound appears to be mediated through several mechanisms:

- Microtubule Interaction : The compound may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures. This leads to mitotic blockade and subsequent apoptosis in cancer cells.

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in various signaling pathways associated with cancer progression . This suggests that this compound may also possess kinase inhibitory properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Insecticidal Activity

In addition to its anticancer properties, this compound has been evaluated for its insecticidal activity against Aedes aegypti larvae. The compound demonstrated significant larvicidal effects with an LC50 value of 28.9 µM after 24 hours of exposure . This finding is particularly relevant given the public health implications of controlling mosquito populations that transmit diseases like dengue and Zika.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The researchers found that the compound induced apoptosis through the activation of caspase pathways and disrupted mitochondrial membrane potential. This study underscores the potential of this compound as a lead for developing new anticancer therapies.

Evaluation of Insecticidal Activity

In another study focusing on insecticidal properties, researchers synthesized several derivatives of benzodioxole compounds and tested their efficacy against Aedes aegypti larvae. Among these derivatives, this compound exhibited promising results with minimal toxicity to non-target organisms . This highlights its potential application in integrated pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.